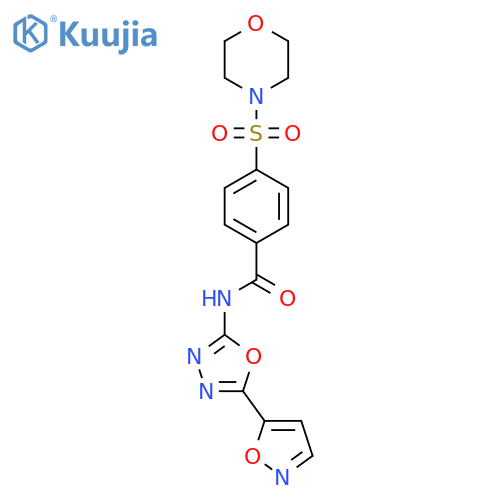Cas no 946281-27-2 (4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide)

946281-27-2 structure
商品名:4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide
4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide
- 4-(morpholine-4-sulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
- N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- 946281-27-2
- F2483-0025
- AKOS024651234
- 4-morpholin-4-ylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
-
- インチ: 1S/C16H15N5O6S/c22-14(18-16-20-19-15(26-16)13-5-6-17-27-13)11-1-3-12(4-2-11)28(23,24)21-7-9-25-10-8-21/h1-6H,7-10H2,(H,18,20,22)
- InChIKey: LHWZXBAGVQKNES-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=NN=C(C3=CC=NO3)O2)=O)=CC=1)(N1CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 405.07430439g/mol
- どういたいしつりょう: 405.07430439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 644
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 149Ų
4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2483-0025-5μmol |
4-(morpholine-4-sulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-27-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2483-0025-5mg |
4-(morpholine-4-sulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-27-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2483-0025-15mg |
4-(morpholine-4-sulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-27-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2483-0025-20mg |
4-(morpholine-4-sulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-27-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2483-0025-30mg |
4-(morpholine-4-sulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-27-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2483-0025-10μmol |
4-(morpholine-4-sulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-27-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2483-0025-100mg |
4-(morpholine-4-sulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-27-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2483-0025-3mg |
4-(morpholine-4-sulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-27-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2483-0025-10mg |
4-(morpholine-4-sulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-27-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2483-0025-20μmol |
4-(morpholine-4-sulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-27-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
2. Water
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
946281-27-2 (4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide) 関連製品
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
